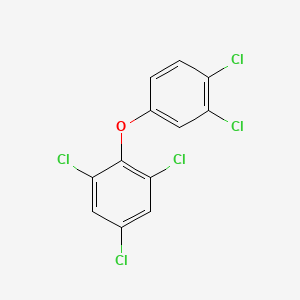

2,3',4,4',6-Pentachlorodiphenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3’,4,4’,6-Pentachlorodiphényléther est un composé chimique appartenant à la classe des éthers diphényliques polyhalogénés. Il se caractérise par la présence de cinq atomes de chlore liés à la structure de l'éther diphénylique. Ce composé est connu pour sa persistance dans l'environnement et sa bioaccumulation potentielle, ce qui en fait un sujet d'intérêt en chimie environnementale et en toxicologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3’,4,4’,6-Pentachlorodiphényléther implique généralement la chloration de l'éther diphénylique. Le processus peut être réalisé en utilisant du gaz chlore en présence d'un catalyseur tel que le chlorure ferrique. Les conditions de réaction, notamment la température et la durée, sont soigneusement contrôlées pour obtenir le degré de chloration souhaité.

Méthodes de production industrielle

La production industrielle du 2,3’,4,4’,6-Pentachlorodiphényléther suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour garantir une qualité de produit constante. La réaction de chloration est généralement conduite dans des conditions anhydres pour éviter l'hydrolyse et d'autres réactions secondaires.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3’,4,4’,6-Pentachlorodiphényléther subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des phénols et des quinones chlorés.

Réduction : Les réactions de réduction peuvent conduire à la formation d'éthers diphényliques moins chlorés.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde et les amines sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Phénols et quinones chlorés.

Réduction : Éthers diphényliques moins chlorés.

Substitution : Divers éthers diphényliques substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le 2,3’,4,4’,6-Pentachlorodiphényléther a plusieurs applications en recherche scientifique :

Chimie environnementale : Étudié pour sa persistance et sa bioaccumulation dans l'environnement.

Toxicologie : Étudié pour ses effets toxiques potentiels sur les organismes vivants.

Chimie analytique : Utilisé comme étalon dans l'analyse des éthers diphényliques polyhalogénés.

Science des matériaux : Exploré pour son utilisation potentielle dans la synthèse de matériaux avancés.

Mécanisme d'action

Le mécanisme d'action du 2,3’,4,4’,6-Pentachlorodiphényléther implique son interaction avec les membranes biologiques et les enzymes. Le composé peut perturber les processus cellulaires en interférant avec l'intégrité membranaire et la fonction enzymatique. Il peut également induire un stress oxydatif en générant des espèces réactives de l'oxygène, ce qui entraîne des dommages cellulaires.

Mécanisme D'action

The mechanism of action of 2,3’,4,4’,6-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2,2’,4,4’,6-Pentachlorodiphényléther

- 2,2’,3,3’,6-Pentachlorodiphényléther

- 2,3,3’,4,4’-Pentachlorodiphényléther

Unicité

Le 2,3’,4,4’,6-Pentachlorodiphényléther est unique en raison de son motif de chloration spécifique, qui influence ses propriétés chimiques et son activité biologique. Comparé à d'autres composés similaires, il peut présenter différents niveaux de persistance, de bioaccumulation et de toxicité.

Propriétés

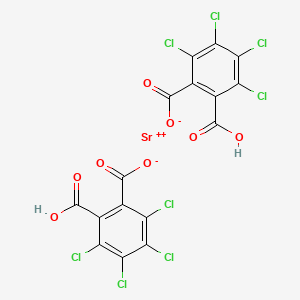

Numéro CAS |

157683-74-4 |

|---|---|

Formule moléculaire |

C12H5Cl5O |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

1,3,5-trichloro-2-(3,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |

Clé InChI |

POOXVKSDWCXIBU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.